Cas no 262852-11-9 (3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride)
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(TRIFLUOROMETHYL)BICYCLO[1.1.1]PENTAN-1-AMINE HCL
- NE55859
- SB18629
- 1-(trifluoromethyl)bicyclo[1.1.1]pentan-3-amine hydrochloride
- 262852-11-9
- SCHEMBL14658324
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-aminehydrochloride
- 1-Amino-3-(trifluoromethyl)bicyclo[1.1.1]pentane Hydrochloride
- SZJRBVKLWBBKBK-UHFFFAOYSA-N
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-Amine HCl
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride
- W10033
- CS-0051647
- EN300-97962
- AS-54771
- AKOS026742767
- MFCD22056474
- SY196955
- EN300-37374040
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
-
- MDL: MFCD22056474
- Inchi: 1S/C6H8F3N.ClH/c7-6(8,9)4-1-5(10,2-4)3-4;/h1-3,10H2;1H
- InChI Key: SZJRBVKLWBBKBK-UHFFFAOYSA-N
- SMILES: Cl.FC(C12CC(C1)(C2)N)(F)F
Computed Properties
- Exact Mass: 187.0375615g/mol
- Monoisotopic Mass: 187.0375615g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 164
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 26
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02464-1g |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 95%% | 1g |
$1275 | 2023-09-07 | |
| Chemenu | CM323337-1g |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 95% | 1g |
$*** | 2023-03-29 | |
| abcr | AB465045-100 mg |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride; . |
262852-11-9 | 100mg |
€316.70 | 2023-04-21 | ||
| abcr | AB465045-250 mg |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride; . |
262852-11-9 | 250mg |
€500.30 | 2023-04-21 | ||
| Apollo Scientific | PC405687-100mg |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 100mg |
£119.00 | 2024-07-28 | ||
| Apollo Scientific | PC405687-250mg |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 250mg |
£190.00 | 2024-07-28 | ||
| eNovation Chemicals LLC | D586744-25g |
3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 97% | 25g |
$5345 | 2024-07-21 | |
| Aaron | AR00I5P7-500mg |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 97% | 500mg |
$202.00 | 2025-01-25 | |
| Aaron | AR00I5P7-5g |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 97% | 5g |
$1230.00 | 2025-01-25 | |
| A2B Chem LLC | AI46095-100mg |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride |
262852-11-9 | 95% | 100mg |
$53.00 | 2024-04-20 |
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride Suppliers
3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
Comprehensive Overview of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS No. 262852-11-9)
The compound 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride (CAS No. 262852-11-9) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique bicyclo[1.1.1]pentane scaffold, combined with a trifluoromethyl group, makes it a valuable building block for drug discovery and material science applications. Researchers are increasingly exploring its potential as a bioisostere for aromatic rings, a trend aligned with the growing demand for novel small molecule therapeutics and precision agrochemicals.
In recent years, the pharmaceutical industry has shown immense interest in 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride due to its ability to improve metabolic stability and membrane permeability in drug candidates. This aligns with the current focus on AI-driven drug design and fragment-based drug discovery, where such structurally rigid motifs are prized for their predictable pharmacokinetic properties. The compound's CAS No. 262852-11-9 frequently appears in patent literature for kinase inhibitors and CNS-targeting molecules, reflecting its versatility in modern medicinal chemistry.
The synthetic accessibility of bicyclo[1.1.1]pentane derivatives has been a hot topic in organic chemistry circles, with 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride serving as a benchmark for methodological development. Recent advances in photocatalysis and flow chemistry have enabled more efficient production routes, addressing common questions about scalability of strained hydrocarbon systems. These developments are particularly relevant given the rising importance of sustainable chemistry practices in industrial applications.
From a material science perspective, the trifluoromethyl group in CAS No. 262852-11-9 contributes to interesting electronic properties that are being explored for organic electronics and liquid crystal formulations. The compound's rigid structure offers potential advantages in creating materials with well-defined molecular orientations, a property highly sought after in optoelectronic devices and advanced display technologies. This multidisciplinary applicability makes it a frequent subject in cross-disciplinary research collaborations.
Analytical characterization of 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride presents unique challenges and opportunities due to its strained geometry. Modern techniques like cryo-electron microscopy and solid-state NMR are being employed to study its conformational behavior, providing insights that inform both its pharmaceutical applications and material science uses. These studies often reference the compound by its CAS registry number 262852-11-9 to ensure precise identification in scientific literature.
The safety profile and handling requirements for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride are subjects of ongoing research, with particular attention to its stability under various conditions. While not classified as hazardous under standard regulations, proper storage recommendations typically suggest protection from moisture and extreme temperatures to maintain the integrity of this valuable synthetic intermediate. These considerations are especially important for researchers investigating its potential in bioconjugation chemistry and prodrug development.
Commercial availability of CAS No. 262852-11-9 has expanded significantly in response to growing demand from both academic and industrial researchers. Suppliers now offer various packaging options ranging from milligram quantities for screening purposes to kilogram-scale batches for process development. This accessibility has facilitated its adoption across multiple research areas, including investigations into protein-protein interaction inhibitors and allosteric modulator development.
Future research directions for 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride are likely to focus on expanding its utility in click chemistry applications and exploring its potential as a directing group in catalytic transformations. The compound's unique structural features continue to inspire innovative synthetic strategies, particularly in the context of developing next-generation therapeutics with improved target selectivity and reduced off-target effects.
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